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An In-depth Examination of a Potent and Selective CCK-B/Gastrin Receptor Antagonist

Abstract
L-365,260, a non-peptide benzodiazepine derivative, emerged from early drug discovery

programs as a potent and selective antagonist of the cholecystokinin-B (CCK-B)/gastrin

receptor. This technical guide provides a comprehensive overview of the discovery,

development, and pharmacological characterization of L-365,260. It details its binding affinity

and selectivity, in vitro and in vivo efficacy in the modulation of gastric acid secretion, and the

underlying mechanism of action. This document is intended for researchers, scientists, and

drug development professionals interested in the pharmacology of cholecystokinin and gastrin

receptor antagonists.

Introduction
The peptide hormones cholecystokinin (CCK) and gastrin play crucial roles in regulating

gastrointestinal function, including gastric acid secretion, pancreatic enzyme release, and

gallbladder contraction. Their actions are mediated through two main G-protein coupled

receptor subtypes: CCK-A (alimentary) and CCK-B (brain)/gastrin receptors. The development

of selective antagonists for these receptors has been a significant area of research for potential

therapeutic applications in gastrointestinal and central nervous system disorders. L-365,260,

identified as (3R(+)-N-(2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-N'-(3-

methylphenyl)urea), stood out as a highly selective antagonist for the CCK-B/gastrin receptor,

demonstrating potent inhibition of gastrin-stimulated gastric acid secretion.
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Discovery and Initial Characterization
L-365,260 was developed as part of a program aimed at identifying non-peptide antagonists of

CCK and gastrin receptors. Early studies established its high affinity and selectivity for the

CCK-B/gastrin receptor over the CCK-A receptor. This selectivity was a key feature that

distinguished it from other antagonists and made it a valuable tool for elucidating the

physiological roles of the CCK-B/gastrin receptor.

Stereoselectivity
The binding of L-365,260 to the CCK-B/gastrin receptor is stereospecific. The (R)-enantiomer,

L-365,260, is approximately 100 times more potent in displacing radiolabeled ligands from the

receptor compared to its (S)-enantiomer, highlighting the specific molecular interactions

required for high-affinity binding.[1]

Quantitative Analysis of Receptor Binding and In
Vitro Efficacy
The pharmacological profile of L-365,260 has been extensively characterized through

radioligand binding assays and in vitro functional assays. These studies have provided

quantitative measures of its affinity for CCK-B/gastrin and CCK-A receptors, as well as its

functional antagonism of secretagogue-stimulated acid secretion in isolated gastric glands.

Receptor Binding Affinity
Radioligand binding assays have been instrumental in determining the affinity (Ki) of L-365,260

for CCK receptor subtypes across various species.
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Receptor
Subtype

Species/Tissue Radioligand Ki (nM) Reference

CCK-B/Gastrin Guinea Pig Brain [3H]L-365,260 2.3 (Kd) [1]

CCK-B/Gastrin
Guinea Pig

Gastric Glands
[125I]Gastrin 1.9

CCK-A Rat Pancreas [125I]CCK >200

CCK-B Human - ~10 (IC50) [2]

CCK-A Human - ~50 (IC50) [2]

CCK-B Dog - 20-40 (IC50)

Table 1: Receptor Binding Affinity of L-365,260. This table summarizes the binding affinity of L-

365,260 for CCK-B/gastrin and CCK-A receptors in different tissues and species.

In Vitro Functional Antagonism
The ability of L-365,260 to inhibit gastric acid secretion in response to various secretagogues

was evaluated in isolated rabbit gastric glands, with acid secretion indirectly measured by the

accumulation of [14C]-aminopyrine.

Stimulant Concentration
IC50 of L-365,260
(nM)

Reference

Histamine 10⁻⁴ M 110 ± 60 [3]

Carbachol 5 x 10⁻⁵ M 190 ± 120 [3]

IBMX 5 x 10⁻⁶ M 420 ± 200 [3]

Forskolin 5 x 10⁻⁷ M 400 ± 280 [3]

Table 2: In Vitro Inhibition of Stimulated Acid Secretion by L-365,260 in Isolated Rabbit Gastric

Glands. This table shows the half-maximal inhibitory concentration (IC50) of L-365,260 against

acid secretion stimulated by different secretagogues.
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In Vivo Efficacy in Animal Models
The antisecretory effects of L-365,260 were further investigated in various animal models,

providing crucial data on its in vivo potency and efficacy. The pylorus-ligated rat model was a

key methodology used in these studies.

Animal Model Stimulant
Route of
Administration

ED50 (mg/kg) Reference

Rat Pentagastrin Intravenous
0.25 (0.63

µmol/kg)
[4][5]

Rat Histamine Intravenous
2.35 (5.9

µmol/kg)
[5]

Rat Bethanechol Intravenous
1.71 (4.3

µmol/kg)
[5]

Rat (pylorus-

ligated)
Basal Intravenous

5.3 (13.3

µmol/kg)
[5]

Rat
Aspirin-induced

damage
Intravenous 11.5 [6]

Rat
Aspirin-induced

damage
Oral >100 [6]

Table 3: In Vivo Efficacy of L-365,260 in Animal Models. This table presents the effective dose

for 50% inhibition (ED50) of gastric acid secretion and gastrointestinal damage by L-365,260 in

response to various stimuli in rats.

Clinical Studies in Humans
The efficacy of L-365,260 in humans was evaluated in a double-blind, four-period crossover

study involving eight subjects. The study demonstrated a dose-dependent inhibition of

pentagastrin-stimulated gastric acid secretion.[7] A single 50 mg oral dose of L-365,260

resulted in a 50% reduction in the gastric acid output stimulated by a 0.4 micrograms/kg/hr

infusion of pentagastrin.[7] At this dose, the mean plasma concentration of L-365,260 was 502

± 108 ng/ml.[7] The compound was well-tolerated at oral doses up to 50 mg.[7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.researchgate.net/publication/347010684_L-365_260_a_Potent_CCK-BGastrin_Receptor_Antagonist_Suppresses_Gastric_Acid_Secretion_Induced_by_Histamine_and_Bethanechol_as_Well_as_Pentagstrin_in_Rats
https://pubmed.ncbi.nlm.nih.gov/1354760/
https://pubmed.ncbi.nlm.nih.gov/1354760/
https://pubmed.ncbi.nlm.nih.gov/1354760/
https://pubmed.ncbi.nlm.nih.gov/1354760/
https://pubmed.ncbi.nlm.nih.gov/8510013/
https://pubmed.ncbi.nlm.nih.gov/8510013/
https://pubmed.ncbi.nlm.nih.gov/8222496/
https://pubmed.ncbi.nlm.nih.gov/8222496/
https://pubmed.ncbi.nlm.nih.gov/8222496/
https://pubmed.ncbi.nlm.nih.gov/8222496/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673719?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism of Action: Signaling Pathways
L-365,260 exerts its antagonistic effects by competitively binding to the CCK-B/gastrin receptor,

thereby blocking the downstream signaling cascades initiated by gastrin. The binding of gastrin

to its receptor, a Gq-protein coupled receptor, typically leads to the activation of phospholipase

C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-

trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium,

while DAG activates protein kinase C (PKC). These events ultimately lead to the activation of

downstream pathways, including the MAP kinase cascade, which are involved in the

stimulation of gastric acid secretion from parietal cells and histamine release from

enterochromaffin-like (ECL) cells. L-365,260 blocks these initial steps, thus inhibiting the

physiological response to gastrin.

Interestingly, some studies suggest that L-365,260 may also have effects beyond direct

receptor antagonism, potentially interacting with the protein kinase A (PKA) pathway.[3][8]
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CCK-B/Gastrin Receptor Signaling Pathway and Site of L-365,260 Action.

Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol describes a representative method for determining the binding affinity of L-

365,260 for the CCK-B/gastrin receptor.
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Membrane Preparation:

Homogenize guinea pig brain or gastric gland tissue in ice-cold buffer (e.g., 50 mM Tris-

HCl, pH 7.4).

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular

debris.

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the

membranes.

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

Resuspend the final pellet in assay buffer and determine the protein concentration.

Binding Assay:

In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable

radioligand (e.g., [3H]L-365,260 or [125I]Gastrin), and varying concentrations of unlabeled

L-365,260.

To determine non-specific binding, include wells with a high concentration of an unlabeled

ligand.

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach

equilibrium.

Separation and Counting:

Rapidly filter the contents of each well through a glass fiber filter to separate bound from

free radioligand.

Wash the filters with ice-cold buffer to remove unbound radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:
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Calculate the specific binding by subtracting non-specific binding from total binding.

Plot the specific binding as a function of the concentration of unlabeled L-365,260.

Determine the IC50 value (the concentration of L-365,260 that inhibits 50% of specific

radioligand binding).

Calculate the Ki value using the Cheng-Prusoff equation.
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Experimental Workflow for a Competitive Radioligand Binding Assay.
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In Vivo Gastric Acid Secretion (Pylorus-Ligated Rat
Model)
This protocol outlines a typical procedure for assessing the in vivo antisecretory activity of L-

365,260.

Animal Preparation:

Fast male Wistar rats for 24 hours with free access to water.

Anesthetize the rats (e.g., with ether or a suitable injectable anesthetic).

Make a midline abdominal incision to expose the stomach.

Ligate the pylorus at the junction of the stomach and duodenum.[9][10][11][12][13]

Close the abdominal incision.

Drug Administration:

Administer L-365,260 or vehicle control either intravenously, intraperitoneally, or orally.

In studies of stimulated acid secretion, administer a secretagogue (e.g., pentagastrin,

histamine) subcutaneously or by continuous intravenous infusion.

Gastric Juice Collection:

After a set period (e.g., 4 hours), euthanize the rats.

Clamp the esophagus and carefully remove the stomach.

Collect the gastric contents into a graduated centrifuge tube.

Analysis of Gastric Juice:

Measure the volume of the gastric juice.

Centrifuge the gastric juice to remove any solid debris.
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Determine the acid concentration of the supernatant by titration with a standard base (e.g.,

0.01 N NaOH) to a pH of 7.0.

Calculate the total acid output (volume x concentration).

Data Analysis:

Compare the total acid output in the L-365,260-treated groups to the vehicle control group.

Calculate the percentage inhibition of gastric acid secretion.

Determine the ED50 value from the dose-response curve.
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Experimental Workflow for the Pylorus-Ligated Rat Model.
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Conclusion
L-365,260 represents a significant milestone in the development of selective, non-peptide

antagonists for the CCK-B/gastrin receptor. Its high affinity, selectivity, and demonstrated

efficacy in inhibiting gastric acid secretion in both preclinical models and humans have

solidified its importance as a pharmacological tool. The detailed characterization of its binding

properties, mechanism of action, and in vivo effects has contributed substantially to our

understanding of the physiological and pathophysiological roles of the CCK-B/gastrin receptor.

This technical guide provides a comprehensive resource for researchers and professionals in

the field of gastroenterology and drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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